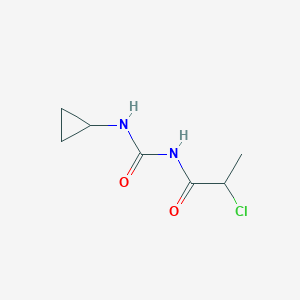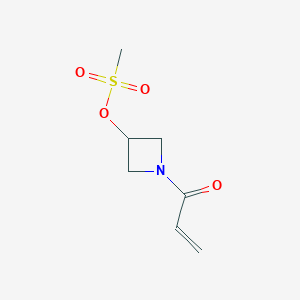![molecular formula C13H20ClNO B2885947 [2-(1-Piperidinylmethyl)phenyl]methanol hydrochloride CAS No. 92195-84-1](/img/structure/B2885947.png)
[2-(1-Piperidinylmethyl)phenyl]methanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(1-Piperidinylmethyl)phenyl]methanol hydrochloride is a chemical compound with the molecular formula C13H20ClNO and a molecular weight of 241.76 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is a solid at room temperature and is often used in research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1-Piperidinylmethyl)phenyl]methanol hydrochloride typically involves the reaction of piperidine with benzyl chloride, followed by reduction and subsequent hydrochloride salt formation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
[2-(1-Piperidinylmethyl)phenyl]methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted piperidines, ketones, and aldehydes, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [2-(1-Piperidinylmethyl)phenyl]methanol hydrochloride is used as a building block for the synthesis of more complex molecules. It is often employed in the development of new synthetic methodologies and the study of reaction mechanisms .
Biology
In biological research, this compound is used as a ligand in the study of receptor-ligand interactions. It is also used in the development of new drugs and therapeutic agents .
Medicine
In medicine, this compound is investigated for its potential pharmacological properties. It is studied for its effects on various biological pathways and its potential as a therapeutic agent .
Industry
In industrial applications, this compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes .
Wirkmechanismus
The mechanism of action of [2-(1-Piperidinylmethyl)phenyl]methanol hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring plays a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact mechanism may vary depending on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-(Piperazin-1-ylmethyl)phenyl)methanol
- (4-Methyl-4-piperidinyl)methanol hydrochloride
- 2-Phenyl-2-(1-piperidinyl)ethanol hydrochloride
- 2-(2,6-Diphenyl-1-piperidinyl)ethanol hydrochloride
Uniqueness
[2-(1-Piperidinylmethyl)phenyl]methanol hydrochloride is unique due to its specific structure, which allows for versatile reactivity and binding properties. Its piperidine ring and phenyl group provide a balance of hydrophobic and hydrophilic characteristics, making it suitable for various applications in research and industry .
Eigenschaften
IUPAC Name |
[2-(piperidin-1-ylmethyl)phenyl]methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c15-11-13-7-3-2-6-12(13)10-14-8-4-1-5-9-14;/h2-3,6-7,15H,1,4-5,8-11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYGNJJHVIUUSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=CC=C2CO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
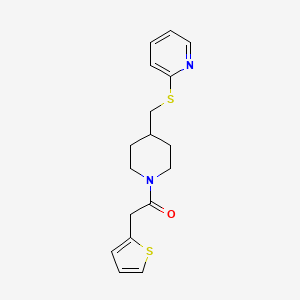
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2885866.png)
![4-benzyl-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2885868.png)
![1-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}methyl)-2-(phenoxymethyl)-1H-1,3-benzodiazole](/img/structure/B2885870.png)
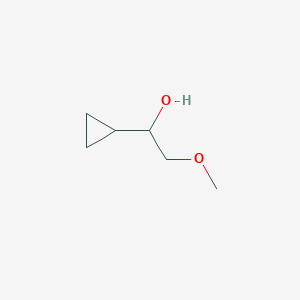
![3-hexyl-1-methyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2885874.png)
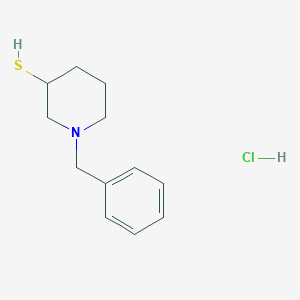
![2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B2885879.png)
![N-(4-chlorophenyl)-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide](/img/structure/B2885880.png)

![N-(cyanomethyl)-N-cyclopropyl-2-[(4-methoxyphenyl)sulfanyl]propanamide](/img/structure/B2885884.png)
![2-Chloro-N-[[1-(3,5-dimethoxyphenyl)tetrazol-5-yl]methyl]-N-methylpropanamide](/img/structure/B2885885.png)
